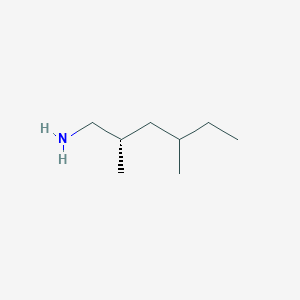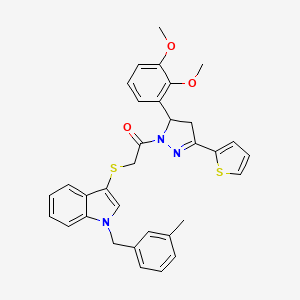
(2S)-2,4-Dimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,4-Dimethylhexan-1-amine, also known as DMHA, is an organic compound that belongs to the class of aliphatic amines. DMHA has gained significant attention in the scientific community due to its potential as a performance-enhancing agent.
Mécanisme D'action
(2S)-2,4-Dimethylhexan-1-amine works by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, energy levels, and focus. By increasing the levels of these neurotransmitters, (2S)-2,4-Dimethylhexan-1-amine can enhance cognitive function and athletic performance.
Biochemical and Physiological Effects:
(2S)-2,4-Dimethylhexan-1-amine has been shown to increase heart rate, blood pressure, and respiratory rate. It also increases the levels of glucose and fatty acids in the blood, providing the body with a source of energy. (2S)-2,4-Dimethylhexan-1-amine has also been shown to increase the release of adrenaline, which can enhance athletic performance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2,4-Dimethylhexan-1-amine in lab experiments is its accessibility and cost-effectiveness. (2S)-2,4-Dimethylhexan-1-amine is relatively easy to synthesize, making it a viable option for scientific research. However, one limitation of using (2S)-2,4-Dimethylhexan-1-amine in lab experiments is its potential for abuse. (2S)-2,4-Dimethylhexan-1-amine has gained popularity as a performance-enhancing agent, and its use outside of scientific research is a concern.
Orientations Futures
There are several future directions for (2S)-2,4-Dimethylhexan-1-amine research. One direction is to study the long-term effects of (2S)-2,4-Dimethylhexan-1-amine use on the body. Another direction is to investigate the potential of (2S)-2,4-Dimethylhexan-1-amine as a treatment for cognitive disorders such as ADHD. (2S)-2,4-Dimethylhexan-1-amine has also been studied for its potential as a weight loss supplement, and further research in this area is needed.
Conclusion:
In conclusion, (2S)-2,4-Dimethylhexan-1-amine, or (2S)-2,4-Dimethylhexan-1-amine, is an organic compound that has gained significant attention for its potential as a performance-enhancing agent. (2S)-2,4-Dimethylhexan-1-amine works by increasing the levels of neurotransmitters in the brain, enhancing cognitive function and athletic performance. While (2S)-2,4-Dimethylhexan-1-amine has several advantages for scientific research, its potential for abuse is a concern. Further research is needed to investigate the long-term effects of (2S)-2,4-Dimethylhexan-1-amine use and its potential as a treatment for cognitive disorders and weight loss.
Méthodes De Synthèse
The synthesis of (2S)-2,4-Dimethylhexan-1-amine involves the reaction of 2-heptanone with nitropropane in the presence of sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to yield (2S)-2,4-Dimethylhexan-1-amine. This method is relatively simple and cost-effective, making (2S)-2,4-Dimethylhexan-1-amine accessible for scientific research.
Applications De Recherche Scientifique
(2S)-2,4-Dimethylhexan-1-amine has been studied extensively for its potential as a performance-enhancing agent. It has been shown to increase energy levels, enhance focus, and improve athletic performance. (2S)-2,4-Dimethylhexan-1-amine has also been studied for its potential as a weight loss supplement due to its ability to suppress appetite.
Propriétés
IUPAC Name |
(2S)-2,4-dimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSRNAGQDAYQH-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,4-Dimethylhexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)

![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)


methanone](/img/structure/B2573019.png)
![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2573023.png)
![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2573024.png)
